1-[(1-Cyanocyclopentyl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Cyanocyclopentyl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]urea is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known by its chemical name, CP-690,550, and has been studied extensively for its mechanism of action and biochemical effects.
Mécanisme D'action
CP-690,550 works by inhibiting the activity of JAKs, which are involved in the signaling pathways of immune cells. JAKs play a critical role in the activation of immune cells, which can lead to inflammation and tissue damage in autoimmune diseases. By inhibiting JAKs, CP-690,550 can reduce inflammation and prevent the progression of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, which are involved in the immune response. It can also inhibit the activation of T cells, which play a key role in the development of autoimmune diseases. Additionally, CP-690,550 can reduce the migration of immune cells to sites of inflammation, which can help to prevent tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CP-690,550 is that it has been extensively studied in preclinical and clinical trials, which have demonstrated its potential as a therapeutic agent for autoimmune diseases. However, one limitation is that it can have off-target effects, which can lead to adverse effects in some individuals. Additionally, more research is needed to fully understand the long-term effects of CP-690,550 on the immune system.
Orientations Futures
There are a number of future directions for research on CP-690,550. One area of focus is the development of more selective JAK inhibitors, which can reduce the risk of off-target effects. Additionally, more research is needed to fully understand the long-term effects of CP-690,550 on the immune system. Finally, there is a need for more research on the use of CP-690,550 in combination with other therapies for autoimmune diseases.
Méthodes De Synthèse
The synthesis of CP-690,550 involves the reaction of 1-cyanocyclopentylmethanol with 5-(trifluoromethyl)pyridine-2-carboxylic acid, followed by the addition of urea. The resulting compound is then purified using chromatography techniques to obtain the final product.
Applications De Recherche Scientifique
CP-690,550 has been studied extensively for its potential use as a therapeutic agent in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of immune cells. By inhibiting JAKs, CP-690,550 can reduce inflammation and prevent the progression of autoimmune diseases.
Propriétés
IUPAC Name |
1-[(1-cyanocyclopentyl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O/c15-14(16,17)10-3-4-11(19-7-10)21-12(22)20-9-13(8-18)5-1-2-6-13/h3-4,7H,1-2,5-6,9H2,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECXVWHFPEMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=NC=C(C=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.